

Spectroscopic Profile of 2-Methyl-6-morpholinopyrimidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-6-morpholinopyrimidin-4-amine

Cat. No.: B1415369

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Introduction

This guide provides an in-depth technical analysis of the spectroscopic characteristics of **2-Methyl-6-morpholinopyrimidin-4-amine**. With the molecular formula $C_9H_{14}N_4O$ and a molecular weight of 194.23 g/mol, this compound is of interest to researchers in medicinal chemistry and drug development. Spectroscopic analysis is fundamental for the structural elucidation, purity assessment, and quality control of such novel chemical entities.

While comprehensive experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from analogous chemical structures, providing a robust predictive framework for scientists working with this and related aminopyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can

deduce the connectivity and chemical environment of each hydrogen (^1H NMR) and carbon (^{13}C NMR) atom.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **2-Methyl-6-morpholinopyrimidin-4-amine** is predicted to exhibit distinct signals corresponding to the methyl, pyrimidine, amine, and morpholine protons. The chemical shifts are influenced by the electronic effects of the nitrogen and oxygen atoms within the heterocyclic rings.

Table 1: Predicted ^1H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 2.40	Singlet	3H	-CH ₃	Methyl group on the electron-deficient pyrimidine ring.
~ 5.70	Singlet	1H	Pyrimidine C5-H	Aromatic proton on the pyrimidine ring.
~ 4.80	Broad Singlet	2H	-NH ₂	Amine protons, often broad due to quadrupole effects and exchange.
~ 3.80	Triplet	4H	Morpholine - CH ₂ -O	Protons adjacent to the electronegative oxygen atom in the morpholine ring.
~ 3.50	Triplet	4H	Morpholine - CH ₂ -N	Protons adjacent to the nitrogen atom of the morpholine ring, attached to the pyrimidine.

Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ^{13}C NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 165.0	Pyrimidine C2	Carbon attached to the methyl group and two nitrogen atoms.
~ 163.0	Pyrimidine C4	Carbon bearing the amine group.
~ 160.0	Pyrimidine C6	Carbon attached to the morpholine ring.
~ 85.0	Pyrimidine C5	Aromatic carbon with an attached proton.
~ 67.0	Morpholine $-\text{CH}_2-\text{O}$	Carbons adjacent to the oxygen atom in the morpholine ring.
~ 45.0	Morpholine $-\text{CH}_2-\text{N}$	Carbons adjacent to the nitrogen atom in the morpholine ring.
~ 25.0	$-\text{CH}_3$	Methyl group carbon.

Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.

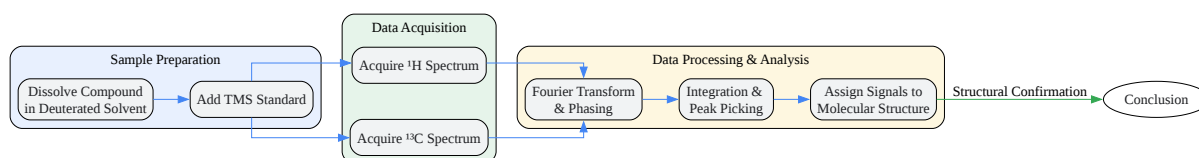
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra. The choice of a suitable deuterated solvent is crucial for sample dissolution and to avoid interference from solvent protons in the ^1H NMR spectrum.[\[1\]](#)[\[2\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-6-morpholinopyrimidin-4-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$) in a clean, dry NMR tube.

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Shimming:** Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a $30\text{--}45^\circ$ pulse angle and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

NMR Analysis Workflow



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted IR Absorption Bands

The IR spectrum of **2-Methyl-6-morpholinopyrimidin-4-amine** is expected to show characteristic absorption bands for its amine, pyrimidine, and morpholine moieties.

Table 3: Predicted Characteristic IR Absorption Bands

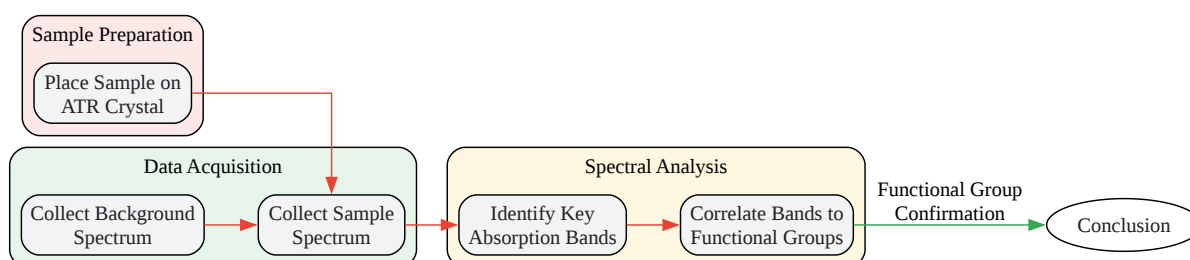
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3400-3250	N-H Stretch	Primary Amine (-NH ₂)	Typically two bands for the symmetric and asymmetric stretches of the primary amine. [3][4]
3100-3000	C-H Stretch	Aromatic (Pyrimidine)	C-H stretching of the pyrimidine ring.[5]
3000-2850	C-H Stretch	Aliphatic (-CH ₃ , -CH ₂)	C-H stretching of the methyl and morpholine methylene groups.[1]
~1650	N-H Bend	Primary Amine (-NH ₂)	Scissoring vibration of the primary amine.[3]
1600-1400	C=N, C=C Stretch	Pyrimidine Ring	Ring stretching vibrations.
1335-1250	C-N Stretch	Aromatic Amine	Stretching of the C-N bond between the pyrimidine ring and the amine/morpholine. [3]
1250-1020	C-N Stretch	Aliphatic Amine	C-N stretching within the morpholine ring.[3]
~1115	C-O-C Stretch	Ether (Morpholine)	Asymmetric stretching of the C-O-C bond in the morpholine ring.[6]

Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the IR spectrum.
- Cleaning: Clean the ATR crystal thoroughly after the measurement.

IR Analysis Workflow



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Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum

For **2-Methyl-6-morpholinopyrimidin-4-amine** (MW = 194.23), using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated molecule $[M+H]^+$.

- Expected Molecular Ion Peak: $m/z \approx 195.12$ ($[C_9H_{15}N_4O]^+$)

Plausible Fragmentation Pathway

The fragmentation of the molecular ion can provide clues to the compound's structure. The pyrimidine and morpholine rings are likely to influence the fragmentation pattern.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Table 4: Predicted Major Fragments in Mass Spectrometry

m/z (Predicted)	Proposed Fragment	Plausible Loss
195	$[M+H]^+$	-
178	$[M+H - NH_3]^+$	Loss of ammonia
137	$[M+H - C_3H_7NO]^+$	Cleavage of the morpholine ring
124	$[C_5H_6N_3]^+$	Loss of the morpholine group
110	$[C_4H_4N_3]^+$	Further fragmentation of the pyrimidine core

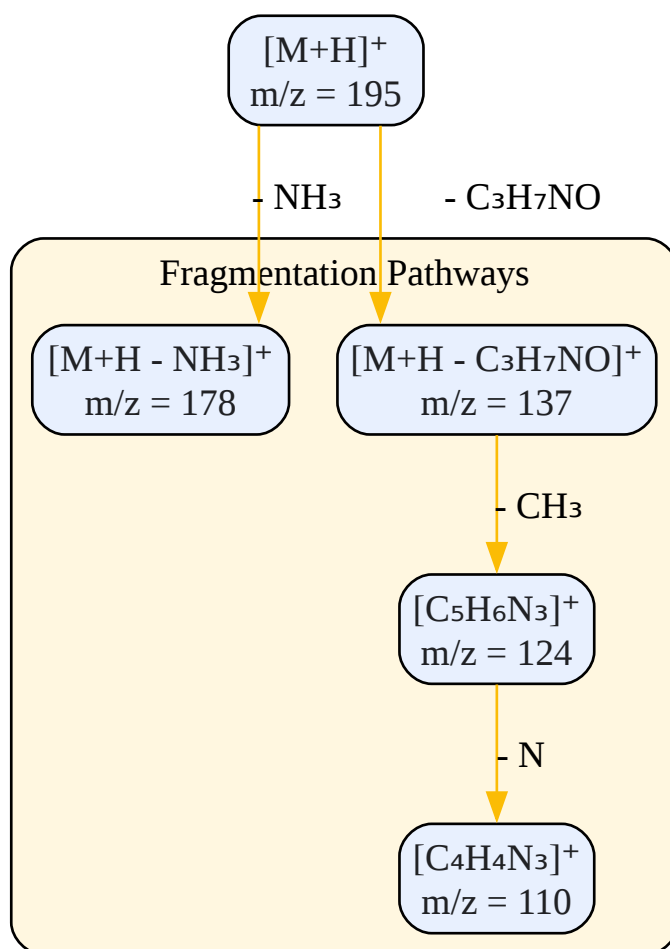
Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of such compounds.

- Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Chromatographic Separation (LC):** Inject the sample into an LC system to separate the compound from any impurities. A C18 column is often used.

- Ionization (MS): The eluent from the LC is directed to the mass spectrometer's ion source (e.g., ESI).
- Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.
- Detection: The detector records the abundance of each ion.

Mass Spectrometry Fragmentation Workflow



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Caption: Plausible fragmentation pathway in MS.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of **2-Methyl-6-morpholinopyrimidin-4-amine**. The presented NMR, IR, and MS data, derived from the

analysis of its constituent chemical motifs, offer a comprehensive analytical framework. These data and protocols are intended to assist researchers in the identification, purity assessment, and structural confirmation of this compound, thereby facilitating its potential application in drug discovery and development. Experimental verification of these predictions is highly recommended for definitive structural elucidation.

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